molecular formula C7H9N3O B2426856 N-(3-aminopyridin-2-yl)acetamide CAS No. 99314-99-5

N-(3-aminopyridin-2-yl)acetamide

Cat. No. B2426856
CAS RN: 99314-99-5
M. Wt: 151.169
InChI Key: SQLKXYRHAKRQHL-UHFFFAOYSA-N
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Description

N-(3-aminopyridin-2-yl)acetamide, also known as 3-APA, is a compound that has been used for a variety of purposes in the scientific and medical fields. It is an amide, a type of organic compound consisting of an amine and a carboxylic acid, and is composed of a nitrogen atom, three hydrogen atoms, a pyridine ring, and an acetamide group. 3-APA was first synthesized in the 1970s, and since then, it has been used in a variety of research applications. In

Scientific Research Applications

Chemodivergent Synthesis

“N-(3-aminopyridin-2-yl)acetamide” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for this synthesis are mild and metal-free .

C–C Bond Cleavage

This compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP . This process is part of the chemodivergent synthesis mentioned above .

Synthesis of Imidazopyridines

“N-(3-aminopyridin-2-yl)acetamide” is also used in the synthesis of 3-bromoimidazopyridines . These compounds are obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Pharmacophores

Aminopyridines, such as “N-(3-aminopyridin-2-yl)acetamide”, serve as pharmacophores for many molecules with significant biological and therapeutic value . They are particularly important in the development of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

Medicinal Applications

N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using “N-(3-aminopyridin-2-yl)acetamide”, have varied medicinal applications . They have received great attention in recent years due to their attractive biological properties .

Cytotoxicity Testing

Compounds bearing imidazo[2,1-b]thiazole scaffolds, synthesized based on “N-(3-aminopyridin-2-yl)acetamide”, are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This testing is part of the process of developing new anticancer agents .

properties

IUPAC Name

N-(3-aminopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLKXYRHAKRQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopyridin-2-yl)acetamide

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